[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine is a heterocyclic compound that features a fused ring system consisting of an oxadiazole and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-amino-1,2,5-oxadiazole-3-carbonitrile with pyridine . Another approach involves the fusion of amidoxime and amide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Aminative Ring-Opening Reactions: Reaction with ammonia and amines leading to the formation of 4-amino-5-nitrosopyrimidines.
Nucleophilic Addition Reactions: Reaction with nucleophiles such as water, alcohols, and amines, resulting in covalent adducts.
Common Reagents and Conditions
Ammonia and Amines: Used in aminative ring-opening reactions.
Nucleophiles: Such as water, alcohols, and amines, used in nucleophilic addition reactions.
Major Products
4-Amino-5-nitrosopyrimidines: Formed from aminative ring-opening reactions.
Covalent Adducts: Formed from nucleophilic addition reactions.
Wissenschaftliche Forschungsanwendungen
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the development of high-energy materials due to its favorable energetic properties.
Wirkmechanismus
The mechanism of action of [1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and proteins, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with different electronic properties and applications.
1,3,4-Oxadiazole: Known for its use in pharmaceuticals and material science.
1,2,3-Oxadiazole: Less common but still of interest in certain chemical contexts.
Uniqueness
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of high-energy materials and bioactive compounds .
Eigenschaften
CAS-Nummer |
22003-13-0 |
---|---|
Molekularformel |
C4H3N5O |
Molekulargewicht |
137.10 g/mol |
IUPAC-Name |
[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C4H3N5O/c5-3-2-4(7-1-6-3)9-10-8-2/h1H,(H2,5,6,7,9) |
InChI-Schlüssel |
GIBOQBRSJOGEJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NON=C2C(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.